Liver expressed antimicrobial peptide 2
Description
Introduction to Liver-Expressed Antimicrobial Peptide 2
Liver-expressed antimicrobial peptide 2 is a member of a small family of peptides predominantly synthesized in the liver and, to a lesser extent, in the small intestine. The peptide is encoded by a gene located on chromosome 5q31.1 in humans and is highly conserved across mammalian species, reflecting its evolutionary importance. The mature form of liver-expressed antimicrobial peptide 2 is a 40-amino acid, cysteine-rich peptide derived from a 77-amino acid precursor through proteolytic cleavage by furin-like endoproteases. Its structure is stabilized by two disulfide bonds, conferring resistance to proteolytic degradation and supporting its biological activity. Initially, liver-expressed antimicrobial peptide 2 was characterized for its antimicrobial properties, but subsequent research has revealed its role as an endogenous antagonist of the growth hormone secretagogue receptor, positioning it as a critical regulator of energy balance and glucose metabolism.
Table 1. Key Structural and Functional Features of Liver-Expressed Antimicrobial Peptide 2
Discovery and Initial Characterization as an Antimicrobial Peptide
The discovery of liver-expressed antimicrobial peptide 2 was rooted in the systematic analysis of human blood ultrafiltrate for cysteine-rich peptides, a class known for their biological activities, particularly antimicrobial defense. In 2003, researchers isolated this novel peptide, naming it liver-expressed antimicrobial peptide 2 to reflect its hepatic origin and antimicrobial function. The peptide was found in several circulating forms, differing in their amino-terminal length, but all shared a core structure stabilized by two disulfide bonds. Molecular cloning of the cDNA revealed that liver-expressed antimicrobial peptide 2 is synthesized as a 77-residue precursor, with the mature form corresponding to positions 38–77.
Biochemical analyses demonstrated that the mature 40-amino acid peptide is cationic, with a predicted isoelectric point (pI) of 9.2, and contains a notable basic amino acid cluster (–RKRR–) that is characteristic of many antimicrobial peptides. The peptide exhibited dose-dependent antimicrobial activity against selected Gram-positive and Gram-negative bacteria, as well as yeast, with the 40-residue form showing the highest potency. Notably, amino-terminally truncated forms lacked antimicrobial activity, highlighting the importance of the intact N-terminus for function.
Table 2. Antimicrobial Activity of Liver-Expressed Antimicrobial Peptide 2 Variants
The structural uniqueness of liver-expressed antimicrobial peptide 2 was underscored by the absence of homology to known human peptides in terms of primary sequence, disulfide motif, and expression pattern. Circular dichroism spectroscopy revealed no classic secondary structure elements such as α-helices or β-sheets in aqueous solution, suggesting that the peptide’s tertiary structure is mainly stabilized by its disulfide bonds. The gene encoding liver-expressed antimicrobial peptide 2 was found to consist of three exons and two introns, with alternative promoters and at least four splicing variants, two of which were tissue-specifically expressed.
From an evolutionary perspective, the peptide’s sequence is highly conserved among mammals, and related cDNA homologs have been identified in pig, mouse, guinea pig, rhesus monkey, and bovine, indicating a conserved physiological role. The conservation extends to the putative furin cleavage sites, further supporting the functional importance of the mature peptide form.
Table 3. Conservation of Liver-Expressed Antimicrobial Peptide 2 Across Mammalian Species
| Species | Sequence Identity to Human (%) | Conserved Disulfide Motifs | Reference |
|---|---|---|---|
| Rhesus monkey | >90 | Yes | |
| Cow | >90 | Yes | |
| Pig | >90 | Yes | |
| Mouse | >90 | Yes | |
| Guinea pig | >90 | Yes |
The initial characterization of liver-expressed antimicrobial peptide 2 established it as a unique, liver-derived peptide with potent antimicrobial properties, suggesting a role in innate immunity and host defense. Its structural features, including its cationic nature and disulfide-stabilized core, are hallmarks of antimicrobial peptides, yet its lack of sequence homology to other human peptides hinted at additional, as-yet-unexplored functions.
Evolutionary Reconceptualization as a Metabolic Regulator
While the antimicrobial function of liver-expressed antimicrobial peptide 2 was the focus of early research, subsequent studies revealed an unexpected and profound role in metabolic regulation. The turning point came with the discovery that liver-expressed antimicrobial peptide 2 is an endogenous antagonist of the growth hormone secretagogue receptor, the primary receptor for ghrelin, a peptide hormone known for its role in stimulating appetite and regulating energy balance.
Liver-expressed antimicrobial peptide 2 is now recognized as a hepatokine, a liver-derived hormone that modulates systemic metabolism. Its expression is regulated by nutritional, metabolic, and hormonal factors, including glucose, insulin, and glucagon. Notably, plasma levels of liver-expressed antimicrobial peptide 2 increase in states of positive energy balance, such as after feeding and in obesity, and decrease during fasting or caloric restriction. This pattern is inverse to that of ghrelin, which rises during fasting and falls after feeding.
The antagonistic action of liver-expressed antimicrobial peptide 2 on the growth hormone secretagogue receptor has far-reaching physiological consequences. By inhibiting ghrelin-induced activation of the receptor, liver-expressed antimicrobial peptide 2 suppresses food intake, reduces growth hormone release, and modulates glucose homeostasis. Experimental studies in rodents and humans have demonstrated that liver-expressed antimicrobial peptide 2 administration leads to decreased appetite, lower blood glucose levels, and improved insulin secretion, suggesting a protective role against obesity and metabolic disease.
Table 4. Effects of Liver-Expressed Antimicrobial Peptide 2 on Metabolic Parameters
The regulatory role of liver-expressed antimicrobial peptide 2 extends to pancreatic islet hormone secretion. Recent studies have shown that the peptide enhances insulin secretion in male mice but not in females, and reverses ghrelin-induced somatostatin release in a sex-dependent manner. These findings suggest that liver-expressed antimicrobial peptide 2 influences glucose metabolism through both central (appetite regulation) and peripheral (islet hormone secretion) mechanisms.
Further supporting its role in metabolism, liver-expressed antimicrobial peptide 2 levels are elevated in individuals with obesity, nonalcoholic fatty liver disease, and insulin resistance. In rodent models, hepatic expression and secretion of liver-expressed antimicrobial peptide 2 increase in response to diet-induced steatosis, and knockdown of the peptide ameliorates steatosis and improves insulin sensitivity via the insulin receptor substrate/protein kinase B (IRS/AKT) signaling pathway. In clinical studies, circulating levels of liver-expressed antimicrobial peptide 2 correlate positively with age, body mass index, waist-to-hip ratio, liver fat content, fasting insulin, and homeostatic model assessment of insulin resistance, and inversely with acyl-ghrelin levels.
Table 5. Correlations of Circulating Liver-Expressed Antimicrobial Peptide 2 with Metabolic Parameters in Humans
The evolutionary reconceptualization of liver-expressed antimicrobial peptide 2 from an antimicrobial peptide to a metabolic regulator is further supported by its conservation across vertebrates and its dual roles in immune defense and energy homeostasis. This duality reflects the evolutionary pressures to balance nutrient availability, immune defense, and energy expenditure, particularly during infection or inflammation when energy resources must be conserved for immune function rather than growth or fat storage.
Key Distinctions from Ghrelin: Structural and Functional Contrasts
Although both liver-expressed antimicrobial peptide 2 and ghrelin interact with the growth hormone secretagogue receptor, they are fundamentally distinct in their structure, biosynthesis, and physiological actions. Understanding these distinctions is essential for appreciating the complementary and antagonistic roles of these peptides in energy homeostasis.
Structural Contrasts
Ghrelin is a 28-amino acid peptide hormone primarily produced in the stomach, characterized by a unique post-translational modification: acylation of the serine residue at position 3 with an octanoyl group, which is essential for its biological activity. The acylation is catalyzed by ghrelin O-acyltransferase and enables ghrelin to bind and activate the growth hormone secretagogue receptor. Ghrelin’s structure includes a conserved N-terminal region critical for receptor binding and activation.
In contrast, liver-expressed antimicrobial peptide 2 is a 40-amino acid, cysteine-rich peptide derived from a larger precursor, with its structure stabilized by two disulfide bonds (Cys1–Cys3 and Cys2–Cys4, relative to the mature peptide). The peptide lacks any acylation or other lipid modifications and does not share sequence homology with ghrelin or other known peptide hormones. Its cationic nature and disulfide-stabilized core are characteristic of antimicrobial peptides, rather than classic peptide hormones.
Table 6. Structural Comparison of Liver-Expressed Antimicrobial Peptide 2 and Ghrelin
Functional Contrasts
Functionally, ghrelin is best known as the “hunger hormone,” stimulating appetite, promoting food intake, increasing growth hormone secretion, and facilitating energy storage. Its secretion rises during fasting and falls after feeding, serving as a signal of negative energy balance. Ghrelin also plays roles in glucose homeostasis, memory formation, and neurogenesis.
Liver-expressed antimicrobial peptide 2, in contrast, acts as an endogenous antagonist and inverse agonist of the growth hormone secretagogue receptor. By binding to the receptor, liver-expressed antimicrobial peptide 2 blocks ghrelin-induced signaling, thereby suppressing appetite, reducing growth hormone release, and lowering blood glucose. Its secretion is upregulated in states of positive energy balance and downregulated during fasting, displaying an inverse relationship to ghrelin. In addition to its metabolic effects, liver-expressed antimicrobial peptide 2 retains antimicrobial activity, linking immune defense with metabolic regulation.
Table 7. Functional Comparison of Liver-Expressed Antimicrobial Peptide 2 and Ghrelin
The differences in structure and function between liver-expressed antimicrobial peptide 2 and ghrelin underpin their complementary roles in energy homeostasis. Ghrelin promotes energy intake and storage during periods of caloric deficit, while liver-expressed antimicrobial peptide 2 acts to restrain these processes during energy surplus, thereby maintaining metabolic balance.
Data Table: Summary of Key Contrasts
| Attribute | Liver-Expressed Antimicrobial Peptide 2 | Ghrelin |
|---|---|---|
| Structure | 40 aa, 2 disulfide bonds, cationic | 28 aa, octanoylated at Ser3, no disulfide bonds |
| Precursor | 77 aa | 117 aa (preproghrelin) |
| Tissue Expression | Liver, small intestine, CNS | Stomach, pancreas, hypothalamus |
| Main Function | GHSR antagonist, antimicrobial | GHSR agonist, appetite stimulation |
| Secretion Regulation | Up with feeding/obesity, down with fasting | Up with fasting, down with feeding |
| Metabolic Effects | Suppresses appetite, enhances insulin | Stimulates appetite, variable insulin effects |
| Antimicrobial Activity | Yes | No |
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
RLKRMTPFWRGVSLRPVGASCRDNSECITMLCRKNRCFLRTASE |
Origin of Product |
United States |
Scientific Research Applications
Metabolic Regulation
LEAP2 plays a significant role in regulating energy metabolism and appetite through its interaction with the ghrelin signaling pathway.
- Ghrelin Receptor Antagonism : LEAP2 functions as an endogenous antagonist of the growth hormone secretagogue receptor (GHSR), which mediates the effects of ghrelin—a hormone that stimulates appetite and growth hormone secretion. Studies have shown that LEAP2 administration can suppress ghrelin-induced food intake and growth hormone release, indicating its potential use in obesity management .
- Impact on Body Weight and Glucose Levels : Research indicates that LEAP2 levels are inversely correlated with body weight and glucose levels. In obese mice, LEAP2 expression increases following vertical sleeve gastrectomy (VSG), a surgical procedure for weight loss, suggesting its involvement in post-operative metabolic regulation .
- Caloric Intake Regulation : LEAP2 levels decrease under caloric restriction and increase with obesity, highlighting its role in energy balance. This dual regulation suggests that targeting LEAP2 could be beneficial in treating metabolic disorders such as obesity and type 2 diabetes .
Antimicrobial Properties
LEAP2 exhibits antimicrobial activity, contributing to innate immunity.
- Broad-Spectrum Activity : Similar to other antimicrobial peptides, LEAP2 demonstrates broad-spectrum antibacterial and antifungal properties. It is believed to play a crucial role in the body's defense against pathogens by disrupting microbial membranes .
- Clinical Implications in Infections : Elevated levels of LEAP2 have been observed in the cerebrospinal fluid (CSF) of patients with bacterial meningitis, suggesting its potential as a biomarker for infection severity or therapeutic target .
Clinical Applications
LEAP2's diverse functions open avenues for various clinical applications:
- Obesity and Type 2 Diabetes Treatment : Given its role as a GHSR antagonist, LEAP2 has potential as a therapeutic agent for managing obesity and related metabolic disorders. Its ability to regulate appetite and glucose metabolism positions it as a candidate for drug development aimed at these conditions .
- Cognitive Function Modulation : Emerging evidence suggests that LEAP2 may influence cognitive functions and memory, offering insights into its potential role in neurological health .
- Cardiovascular Health : Research indicates that LEAP2 may also play a role in cardiovascular function regulation, further expanding its therapeutic potential beyond metabolic disorders .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Krause et al. (2003) | Identified LEAP2 from human hemofiltrate; characterized its structure and antimicrobial properties. |
| Ge et al. (2018) | Demonstrated increased LEAP2 expression post-VSG surgery; linked to appetite suppression and metabolic regulation. |
| Sakai et al. (2021) | Found elevated LEAP2 levels in CSF of bacterial meningitis patients; suggested potential diagnostic utility. |
| MDPI Review (2025) | Discussed dual roles of LEAP2 in immune response and energy metabolism; emphasized clinical implications for obesity treatment. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of LEAP2 with structurally or functionally related peptides, including LEAP1 (hepcidin), defensins, and LL-36.
Table 1: Structural and Functional Comparison of LEAP2 with Similar Antimicrobial Peptides
Key Research Findings
LEAP2 vs. LEAP1 (Hepcidin):
- While both are liver-derived and antimicrobial, LEAP1 regulates iron metabolism by degrading ferroportin, whereas LEAP2 lacks iron-regulatory functions . LEAP2’s metabolic role in lipid/glucose homeostasis distinguishes it from LEAP1 .
- LEAP2 exhibits stronger evolutionary conservation in mammals compared to LEAP1, suggesting divergent functional specialization .
LEAP2 vs. Defensins:
- Defensins are potent antimicrobial peptides but lack LEAP2’s metabolic regulatory capacity. LEAP2’s dual functionality (immune and metabolic) is unique .
- Structural differences: Defensins rely on β-sheet domains and three disulfide bonds, whereas LEAP2 adopts a compact fold stabilized by two disulfide bonds .
LEAP2 vs. LEAP2’s antimicrobial activity is concentration-dependent (effective at micromolar levels), similar to LL-37, but with narrower microbial targets (e.g., Gram-negative bacteria) .
Contradictory Evidence and Limitations
- This discrepancy may stem from methodological differences (e.g., hyperinsulinemic-euglycemic clamp vs. HOMA-IR) .
- Antimicrobial Potency: LEAP2’s antimicrobial activity is weaker than defensins or LL-37, raising questions about its primary physiological role .
Q & A
Q. What is the structural and functional basis of LEAP-2’s antimicrobial activity?
LEAP-2 is a cysteine-rich cationic peptide synthesized as a 77-amino-acid precursor, processed into a 40-amino-acid mature form via furin-like protease cleavage. Its antimicrobial activity arises from its ability to disrupt microbial membranes through electrostatic interactions with negatively charged phospholipids. Key methodologies for structural analysis include cDNA cloning (to map precursor sequences), MALDI-TOF mass spectrometry (for molecular weight validation), and circular dichroism (to assess secondary structures like β-sheets). Functional assays involve dose-response testing against model pathogens (e.g., E. coli and S. aureus) using broth microdilution or radial diffusion assays .
Q. How is LEAP-2 expression quantified across tissues and species?
Tissue-specific LEAP-2 expression is validated via quantitative real-time PCR (qPCR) using species-specific primers. For example, in ducks (Anas platyrhynchos), RNA extracted from liver, spleen, and intestine is reverse-transcribed into cDNA, followed by SYBR Green-based amplification with normalization to housekeeping genes (e.g., β-actin) via the 2^-ΔΔCT method . Cross-species comparisons (e.g., humans, ducks, yellow catfish) require phylogenetic analysis of LEAP-2 orthologs to design species-specific probes .
Advanced Research Questions
Q. What experimental designs resolve contradictions in LEAP-2’s role in bacterial resistance versus immune modulation?
Conflicting data on LEAP-2’s direct bactericidal vs. immunomodulatory roles can be addressed using dual approaches:
- In vitro : Pair membrane depolarization assays (using DiSC3(5) dye) with cytokine profiling (e.g., ELISA for IL-6, TNF-α) in pathogen-challenged macrophages.
- In vivo : Compare LEAP-2 knockout vs. wild-type models in infection challenges (e.g., Salmonella enterica), measuring bacterial load (CFU counts) and host immune markers . Discrepancies may arise from species-specific LEAP-2 isoforms or pathogen strain variations, necessitating multi-omics integration (e.g., RNA-seq + proteomics) .
Q. How can researchers address interspecies variability in LEAP-2 expression dynamics under nutritional stress?
In grass carp (Ctenopharyngodon idella), LEAP-2A/B expression in the head kidney and spleen is modulated by dietary threonine levels. To reconcile interspecies differences, use controlled feeding trials with graded nutrient levels (e.g., 0.8–1.6% threonine) and time-course qPCR to track LEAP-2 isoform expression. Pair this with plasma LEAP-2 quantification via ELISA (e.g., Phoenix Pharmaceuticals EK-075-50) to correlate systemic and tissue-specific responses .
Q. What methodologies elucidate LEAP-2’s interaction with host-pathogen signaling pathways?
LEAP-2 induction during Edwardsiella ictaluri infection in fish involves Toll-like receptor (TLR) pathways. Experimental workflows include:
- Pathogen-associated molecular pattern (PAMP) stimulation : Treat hepatocytes with LPS or peptidoglycan and measure LEAP-2 via qPCR.
- Knockdown/overexpression : Use siRNA or CRISPR-Cas9 to silence TLR4/MyD88 and assess LEAP-2 expression changes.
- ChIP-seq : Identify transcription factors (e.g., NF-κB) binding to the LEAP-2 promoter during infection .
Data Interpretation and Methodological Challenges
Q. How should researchers validate LEAP-2’s non-antimicrobial roles (e.g., metabolic regulation)?
Emerging evidence links LEAP-2 to age-associated cognitive decline via ghrelin pathway modulation. To validate non-canonical roles:
Q. What strategies mitigate batch-to-batch variability in synthetic LEAP-2 peptides for functional assays?
Synthetic LEAP-2 peptides require stringent quality control:
- HPLC-MS : Confirm purity (>95%) and correct disulfide bonding.
- Peptide content analysis : Quantify exact concentrations (via amino acid analysis) to standardize dosages across experiments.
- Stability testing : Store lyophilized peptides at -70°C post-hydration and avoid repeated freeze-thaw cycles to prevent oxidation (critical for methionine-/cysteine-rich peptides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
